molecular formula C14H19NO B14296000 2,2,6-Trimethyl-6-phenylpiperidin-4-one CAS No. 113556-74-4

2,2,6-Trimethyl-6-phenylpiperidin-4-one

Cat. No.: B14296000
CAS No.: 113556-74-4
M. Wt: 217.31 g/mol
InChI Key: VEKYAQXXTUPFSV-UHFFFAOYSA-N
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Description

2,2,6-Trimethyl-6-phenylpiperidin-4-one is a chemical compound with the molecular formula C14H19NO. It belongs to the class of piperidinones, which are derivatives of piperidine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trimethyl-6-phenylpiperidin-4-one typically involves the reaction of 2,2,6-Trimethyl-4-piperidone with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2,6-Trimethyl-6-phenylpiperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,6-Trimethyl-6-phenylpiperidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6-Trimethyl-6-phenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Uniqueness: 2,2,6-Trimethyl-6-phenylpiperidin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its phenyl group and piperidinone core make it a versatile intermediate for various synthetic applications, distinguishing it from other similar compounds .

Properties

CAS No.

113556-74-4

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

2,2,6-trimethyl-6-phenylpiperidin-4-one

InChI

InChI=1S/C14H19NO/c1-13(2)9-12(16)10-14(3,15-13)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3

InChI Key

VEKYAQXXTUPFSV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC(N1)(C)C2=CC=CC=C2)C

Origin of Product

United States

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